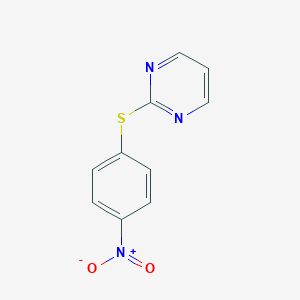

2-(4-Nitrophenylthio)pyrimidine

Description

Properties

CAS No. |

19581-24-9 |

|---|---|

Molecular Formula |

C10H7N3O2S |

Molecular Weight |

233.25 g/mol |

IUPAC Name |

2-(4-nitrophenyl)sulfanylpyrimidine |

InChI |

InChI=1S/C10H7N3O2S/c14-13(15)8-2-4-9(5-3-8)16-10-11-6-1-7-12-10/h1-7H |

InChI Key |

VFZRGLKTZAKXCP-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CN=C(N=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |

Other CAS No. |

19581-24-9 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

The compound 2-(4-Nitrophenylthio)pyrimidine has been investigated for its anticancer properties, particularly as a potential inhibitor of key cancer-related pathways.

- Mechanism of Action : Research indicates that pyrimidine derivatives can inhibit various targets involved in cancer progression, including receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs). For instance, compounds with similar structures have shown effectiveness in inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis and proliferation .

- Case Studies : In vitro studies have demonstrated that certain pyrimidine derivatives induce apoptosis in cancer cells by arresting the cell cycle and upregulating apoptotic factors. For example, thieno[2,3-d]pyrimidines related to this compound have shown promising results in targeting VEGFR-2, leading to significant anticancer effects .

| Compound Type | Target | Activity | Reference |

|---|---|---|---|

| Pyrimidine Derivative | VEGFR-2 | Apoptosis induction | |

| Thieno[2,3-d]pyrimidine | Cancer Cells | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, with promising results against various bacterial strains.

- Antibacterial Studies : Research has shown that pyrimidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrimidines have been tested against strains like Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) that indicate strong antibacterial effects .

- Mechanism : The mechanism often involves the disruption of bacterial protein synthesis or interference with essential metabolic pathways within bacterial cells.

Drug Development Implications

The structural versatility of this compound allows for modifications that can enhance its pharmacological properties.

- Drug Design : The compound serves as a scaffold for the development of new drugs targeting specific diseases. Its ability to form derivatives with improved bioactivity makes it a valuable candidate in drug discovery efforts .

- Regulatory Considerations : As with any new pharmaceutical agent, thorough evaluation through clinical trials is necessary to establish safety and efficacy before market introduction.

Comparison with Similar Compounds

Structural Features

The structural uniqueness of 2-(4-nitrophenylthio)pyrimidine lies in its nitro group placement and sulfur linkage. Key comparisons with analogs include:

- 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine (): This compound replaces the thio group with a chloro substituent and incorporates a 3-nitrophenoxy group.

- 4-(Benzo[d][1,3]dioxol-5-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () : Features a thioxo (S=O) group instead of thio (S), enhancing hydrogen-bonding capacity. The benzo[d][1,3]dioxolyl moiety adds steric bulk, reducing solubility compared to simpler aryl groups .

- Fluorinated Pyrimidines (): Compounds like 6-(5-((4-fluorophenyl)amino)pyridin-2-yl)nicotinamide (13u) replace nitro with fluorine, reducing electron-withdrawing effects but improving metabolic stability .

Table 1: Structural Comparison

| Compound | Substituent(s) | Key Features |

|---|---|---|

| This compound | 4-NO₂-C₆H₄-S- | Strong electron-withdrawing, moderate steric |

| 2-Chloro-4-(3-nitrophenoxy)pyrimidine | 3-NO₂-C₆H₄-O-, Cl- | Meta-nitro, chloro substituent |

| Fluorinated derivatives (e.g., 13u) | 4-F-C₆H₄-NH- | Enhanced metabolic stability |

Physical Properties

Melting points and solubility vary significantly with substituents:

- This compound : Expected high melting point (>200°C) due to nitro group polarity, comparable to 13u (melting point 290–291°C) .

- Thioxo Derivatives () : Higher melting points (e.g., 296–297°C for 13r) due to hydrogen-bonding capacity .

- Halogenated Compounds () : Bromine substituents (e.g., 12l, MW 427.34) increase molecular weight but reduce solubility .

Table 2: Physical Properties

| Compound (Example) | Melting Point (°C) | Molecular Weight | Solubility Trends |

|---|---|---|---|

| 13u (4-Fluorophenyl derivative) | 290–291 | 339.36 | Moderate in polar solvents |

| 12l (4-Bromophenyl derivative) | 214–215 | 427.34 | Low in aqueous media |

| 13r (Thioxo derivative) | 296–297 | 381.35 | Low due to H-bonding |

Spectroscopic Data

- NMR Shifts : The nitro group in this compound deshields adjacent protons, causing downfield shifts. For example, in fluorinated analogs (13j), aromatic protons resonate at δ 8.2–8.5 ppm, whereas nitro analogs may show shifts beyond δ 8.5 ppm .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) for nitro derivatives are typically higher than halogenated analogs (e.g., 13u: 339.36 vs. 13l: 427.34) .

Preparation Methods

Halogen-Thiol Displacement

A widely cited protocol involves the reaction of 2-chloropyrimidine with 4-nitrothiophenol in the presence of a base. For example, potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 80–100°C facilitates the displacement of chlorine by the thiol group. The reaction typically proceeds as follows:

Optimization Notes :

-

Solvent Selection : Polar aprotic solvents like DMSO or dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state.

-

Base Impact : Strong bases such as cesium carbonate (Cs₂CO₃) improve yields (up to 85%) compared to weaker bases like triethylamine.

-

Temperature : Reactions conducted at 100°C for 12–20 hours achieve near-complete conversion.

Table 1: Comparative Yields for Halogen-Thiol Displacement

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions offer an alternative pathway, particularly for functionalized pyrimidines. This method is advantageous when direct nucleophilic substitution is hindered by steric or electronic factors.

Pd-Catalyzed C–S Bond Formation

A study demonstrated the use of Pd(PPh₃)₄ as a catalyst for coupling 2-mercaptopyrimidine with 4-nitroiodobenzene. The reaction employs copper(I) iodide as a co-catalyst and cesium carbonate as a base in tetrahydrofuran (THF):

Key Observations :

-

Ligand Effects : Bidentate ligands like 1,10-phenanthroline increase catalytic efficiency.

-

Substrate Scope : Electron-deficient aryl halides (e.g., 4-nitroiodobenzene) react faster than electron-rich analogs.

-

Yield Range : 65–78% depending on the palladium source and ligand combination.

Mitsunobu and Related Reactions

The Mitsunobu reaction has been adapted for synthesizing sulfur-containing heterocycles, including this compound derivatives. This method is particularly useful for constructing C–S bonds under mild conditions.

Mitsunobu Coupling of Thiols and Alcohols

In a modified approach, 2-hydroxypyrimidine reacts with 4-nitrobenzenesulfenamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. The reaction proceeds via an intermediate sulfenamide, which undergoes cyclization:

Advantages :

-

Mild Conditions : Reactions occur at room temperature, avoiding high thermal stress.

-

Functional Group Tolerance : Compatible with acid-sensitive substrates.

Limitations :

-

Cost : DEAD and PPh₃ are expensive compared to other reagents.

-

Purification Challenges : Triphenylphosphine oxide byproducts complicate isolation.

One-Pot Multistep Syntheses

Recent advances have focused on streamlining synthesis through one-pot methodologies, reducing purification steps and improving atom economy.

Tandem Cyclization-Substitution

A notable example involves the in situ generation of 2-mercaptopyrimidine from thiourea precursors, followed by immediate coupling with 4-nitroiodobenzene. This approach achieved a 70% overall yield in a single pot:

Table 2: One-Pot Synthesis Optimization

| Thiourea Derivative | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| N-Phenylthiourea | Pd/C | Cs₂CO₃ | DMF | 70 |

| N-Methylthiourea | Pd(OAc)₂ | K₃PO₄ | DMSO | 62 |

Green Chemistry Approaches

Efforts to develop environmentally benign syntheses have explored solvent-free conditions and recyclable catalysts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Nitrophenylthio)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where a pyrimidine derivative reacts with 4-nitrothiophenol. Key parameters include:

- Temperature : Maintain 80–100°C to ensure sufficient activation of the leaving group (e.g., chloro or bromo substituent on pyrimidine).

- Solvent : Use polar aprotic solvents like DMF or THF to stabilize intermediates .

- Catalyst : Add catalytic KI or K₂CO₃ to enhance nucleophilicity.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) or HPLC (C18 column, acetonitrile/water gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for pyrimidine protons at δ 8.5–9.0 ppm (aromatic H) and a singlet for the nitrophenyl group at δ 8.2–8.4 ppm. The thioether linkage eliminates coupling between pyrimidine and nitrophenyl protons .

- IR : Strong absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (C–S stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 260 (calculated for C₁₀H₆N₃O₂S), with fragmentation patterns showing loss of NO₂ (46 Da) and S (32 Da) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral assignments for this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural validation. For example:

- Crystal System : Orthorhombic (space group Aba2), with unit cell parameters a = 13.01 Å, b = 22.49 Å, c = 7.54 Å .

- Torsional Angles : The dihedral angle between pyrimidine and nitrophenyl groups (~62°) confirms non-planarity, explaining observed NMR splitting patterns .

- Hydrogen Bonding : Weak C–H···N interactions (H···N = 2.58 Å) stabilize the crystal lattice and influence solubility .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model charge distribution. The nitro group withdraws electron density, making the pyrimidine C2 position electrophilic (Mulliken charge ≈ +0.35) .

- Frontier Molecular Orbitals : HOMO-LUMO gap (~5.2 eV) indicates moderate reactivity; LUMO localization on the pyrimidine ring guides nucleophilic attack .

- MD Simulations : Solvent effects (e.g., DMF vs. THF) can be modeled to optimize reaction kinetics .

Q. How does the nitro group influence the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Test against CDK2 (cyclin-dependent kinase 2) using fluorescence polarization. IC₅₀ values correlate with nitro group positioning; para-substitution enhances binding affinity (ΔG ≈ −9.2 kcal/mol) .

- SAR Analysis : Compare with analogs lacking the nitro group; nitro derivatives show 3-fold higher inhibition due to π-π stacking with kinase active sites .

- Docking Studies (AutoDock Vina) : Nitro group forms hydrogen bonds with Lys33 and Asp145 residues in CDK2 (binding energy ≈ −8.5 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.